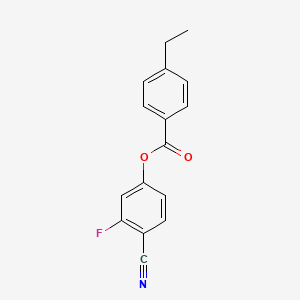

4-Cyano-3-fluorophenyl 4-ethylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-cyano-3-fluorophenyl) 4-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c1-2-11-3-5-12(6-4-11)16(19)20-14-8-7-13(10-18)15(17)9-14/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXMJQJMSJCJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545759 | |

| Record name | 4-Cyano-3-fluorophenyl 4-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86776-50-3 | |

| Record name | 4-Cyano-3-fluorophenyl 4-ethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86776-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-3-fluorophenyl 4-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Cyano-3-fluorophenyl 4-ethylbenzoate

An In-depth Technical Guide to the

Abstract

This guide provides a comprehensive, technically detailed methodology for the synthesis of 4-Cyano-3-fluorophenyl 4-ethylbenzoate, a key compound in materials science. Primarily known for its application as a liquid crystal monomer, its unique molecular structure, featuring a terminal cyano group and lateral fluorine substitution, imparts desirable nematic phase characteristics.[1] This document delineates a robust and efficient two-intermediate synthetic pathway, beginning from readily available precursors. We will explore the preparation of two key building blocks: 4-Cyano-3-fluorophenol and 4-ethylbenzoyl chloride, followed by their final esterification. The causality behind experimental choices, detailed protocols, characterization data, and safety considerations are discussed to provide researchers and drug development professionals with a field-proven guide for laboratory-scale synthesis.

Introduction and Significance

4-Cyano-3-fluorophenyl 4-ethylbenzoate (CAS No. 86776-50-3) is a fluorinated organic compound with the chemical formula C₁₆H₁₂FNO₂.[1][2] It belongs to a class of materials known as liquid crystal monomers, which are foundational components in the manufacturing of liquid crystal displays (LCDs), sensors, and other advanced optical systems.[1]

The molecule's utility is derived from its distinct structural features:

-

A Rod-Like Molecular Structure: Essential for the formation of ordered, anisotropic liquid crystalline phases.[1]

-

A Terminal Cyano Group (C≡N): Contributes to a strong dipole moment, which is crucial for the alignment of the molecules in an electric field, a fundamental principle in display technology.

-

A Lateral Fluorine Atom: The substitution of fluorine enhances the molecular dipole moment and can influence key material properties such as viscosity, dielectric anisotropy, and the stability of the mesophase.[1]

Thermodynamic analysis shows that this compound exhibits a well-defined nematic mesophase, transitioning from a crystalline solid at approximately 78°C to an isotropic liquid at 86°C.[1] This specific, narrow temperature range makes it a valuable component in liquid crystal mixtures where precise thermal properties are required. This guide presents a logical and reproducible synthetic route to obtain this high-value chemical.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, 4-Cyano-3-fluorophenyl 4-ethylbenzoate, identifies the central ester linkage as the most logical point for disconnection. This approach simplifies the synthesis into the preparation of two more manageable intermediates: a substituted phenol and an activated carboxylic acid.

The chosen strategy involves a three-stage process:

-

Synthesis of Intermediate A: Preparation of 4-Cyano-3-fluorophenol.

-

Synthesis of Intermediate B: Preparation of 4-Ethylbenzoyl chloride from 4-ethylbenzoic acid.

-

Final Esterification: Coupling of Intermediate A and Intermediate B under basic conditions to yield the final product.

This approach is selected for its efficiency, use of well-established chemical transformations, and high potential yield. The conversion of the carboxylic acid to its acyl chloride derivative (Intermediate B) is a critical step that significantly activates the carbonyl group for facile esterification with the phenolic hydroxyl group, which is less nucleophilic than an aliphatic alcohol.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Intermediates

Intermediate A: Preparation of 4-Cyano-3-fluorophenol

The synthesis of 3-cyano-4-fluorophenol is a critical first stage. This novel phenol derivative can be efficiently prepared from 4,4-difluorocyclohexadienone.[3][4] The mechanism involves a nucleophilic attack by the cyanide ion, followed by elimination and tautomerization to yield the stable aromatic phenol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve potassium cyanide (4 mmol) in dimethylformamide (DMF, 0.5 mL).

-

Reagent Addition: To this solution, add 4,4-difluorocyclohexadienone (2 mmol).

-

Reaction: Stir the mixture vigorously at room temperature for 10-15 minutes. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Acidify the aqueous layer carefully with dilute HCl to a pH of ~4-5.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography on silica gel to yield pure 3-cyano-4-fluorophenol. A yield of approximately 90% has been reported for this transformation.[4]

Intermediate B: Preparation of 4-Ethylbenzoyl Chloride

4-Ethylbenzoyl chloride is the acylating agent required for the final esterification. It is synthesized by activating commercially available 4-ethylbenzoic acid. The use of thionyl chloride (SOCl₂) is a standard and highly effective method for this conversion, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[5][6]

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

-

Reagent Addition: Charge the flask with 4-ethylbenzoic acid (1.33 mol) and slowly add an excess of thionyl chloride (SOCl₂, 500 mL).[6] Toluene can also be used as a solvent.[5]

-

Reaction: Stir the mixture and heat it to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Maintain reflux for 2-4 hours to ensure complete conversion.[6]

-

Purification: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

Final Distillation: The resulting crude 4-ethylbenzoyl chloride is then purified by vacuum distillation to yield a colorless to pale yellow liquid.[5][6]

Final Product Synthesis: Esterification

The final step is the coupling of 4-Cyano-3-fluorophenol with 4-ethylbenzoyl chloride. This is a classic nucleophilic acyl substitution reaction. A tertiary amine base, such as pyridine or triethylamine, is crucial. It serves both as a catalyst and as a scavenger for the hydrogen chloride (HCl) byproduct, driving the equilibrium towards the product.

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocol:

-

Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-Cyano-3-fluorophenol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add an excess of pyridine (1.5-2.0 eq).

-

Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermicity of the reaction upon adding the acyl chloride.

-

Reagent Addition: Slowly add a solution of 4-ethylbenzoyl chloride (1.1 eq) in the same solvent to the cooled reaction mixture dropwise over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC until the starting phenol is consumed.

-

Quenching and Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with more DCM.

-

Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to afford the final product as a white to off-white crystalline powder.[1]

Product Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized 4-Cyano-3-fluorophenyl 4-ethylbenzoate.

Quantitative and Physical Data

| Property | Value | Source(s) |

| CAS Number | 86776-50-3 | [1][2][7] |

| Molecular Formula | C₁₆H₁₂FNO₂ | [1][2] |

| Molecular Weight | 269.27 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 77.0 - 81.0 °C | [1] |

| Purity (Typical) | >98.0% (GC) |

Expected Spectroscopic Data

-

¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons on both phenyl rings, with coupling patterns influenced by the fluorine and other substituents. A quartet and a triplet in the aliphatic region would confirm the presence of the ethyl group.

-

¹³C NMR: The spectrum will display characteristic peaks for the nitrile carbon (C≡N) around 115-120 ppm, the ester carbonyl carbon (C=O) around 165 ppm, and various aromatic carbons, including a C-F coupled signal.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the C≡N stretch (strong, sharp peak around 2220-2240 cm⁻¹), the C=O ester stretch (strong peak around 1735-1750 cm⁻¹), and the C-F stretch (strong peak around 1100-1300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 269.085).

Safety and Handling Precautions

The synthesis involves several hazardous chemicals requiring strict safety protocols.

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl gas. Must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

-

Potassium Cyanide (KCN): Extremely toxic if ingested, inhaled, or absorbed through the skin. Contact with acid releases highly toxic hydrogen cyanide gas. All manipulations should be performed in a fume hood. A cyanide antidote kit should be available.

-

Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. Work in a well-ventilated area or fume hood.

-

Acyl Chlorides: Corrosive and lachrymatory (tear-inducing). Handle with care in a fume hood.[5]

-

Solvents (DCM, THF, DMF): Handle in well-ventilated areas, avoiding inhalation of vapors and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

This guide has presented a detailed and reliable synthetic route for producing 4-Cyano-3-fluorophenyl 4-ethylbenzoate. The three-stage strategy, involving the synthesis of 4-Cyano-3-fluorophenol and 4-ethylbenzoyl chloride followed by a base-mediated esterification, is chemically sound and scalable. By following the outlined protocols and adhering to the specified safety precautions, researchers can effectively synthesize this valuable liquid crystal monomer for applications in materials science and beyond.

References

-

PrepChem.com. (n.d.). Synthesis of 4-ethylbenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Fluoro-4-cyanophenyl-4-ethylbenzoate | CAS#:86776-50-3. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). KR930006190B1 - Preparation of 3-cyano-4-fluoro-phenol.

-

Patsnap. (n.d.). Preparation method of 4-ethylbenzyl chloride - Eureka. Retrieved from [Link]

-

European Patent Office. (1986). EP 0188848 A1 - Preparation of 4-fluorophenols. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-cyanobenzoate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

Sources

- 1. Buy 4-Cyano-3-fluorophenyl 4-ethylbenzoate | 86776-50-3 [smolecule.com]

- 2. 3-Fluoro-4-cyanophenyl-4-ethylbenzoate | CAS#:86776-50-3 | Chemsrc [chemsrc.com]

- 3. KR930006190B1 - Preparation of 3-cyano-4-fluoro-phenol - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. Page loading... [wap.guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-Cyano-3-fluorophenyl-4-ethylbenzoate | 86776-50-3 [chemicalbook.com]

Physicochemical properties of 4-Cyano-3-fluorophenyl 4-ethylbenzoate

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyano-3-fluorophenyl 4-ethylbenzoate

Abstract

This technical guide provides a comprehensive examination of 4-Cyano-3-fluorophenyl 4-ethylbenzoate (CAS No. 86776-50-3), a key mesogenic compound in the field of materials science. The document delineates its core physicochemical properties, with a particular focus on its thermotropic liquid crystalline behavior. We present detailed, field-proven experimental protocols for its characterization using Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD). Furthermore, a plausible synthetic pathway is outlined, and the significance of its molecular structure is correlated with its material properties. This guide is intended to serve as an authoritative resource for professionals engaged in the research and development of liquid crystal technologies and advanced organic materials.

Introduction and Compound Significance

4-Cyano-3-fluorophenyl 4-ethylbenzoate is a calamitic (rod-shaped) thermotropic liquid crystal, meaning it exhibits liquid crystal phases as a function of temperature.[1] Its molecular architecture, featuring a rigid core composed of two phenyl rings, a polar cyano (-C≡N) group, a lateral fluorine (-F) atom, and a flexible ethyl tail, makes it a compound of significant interest for applications in liquid crystal displays (LCDs).[2][3] The presence and positioning of the cyano and fluoro substituents are critical, as they create a strong dipole moment, which in turn influences the dielectric anisotropy (Δε) of the material—a crucial parameter for the electro-optical switching in display devices. This guide provides an in-depth analysis of its properties, characterization methodologies, and synthetic considerations.

Core Compound Profile

A summary of the fundamental identifiers and properties for 4-Cyano-3-fluorophenyl 4-ethylbenzoate is presented below. This data serves as a foundational reference for laboratory work.

| Property | Value | Reference(s) |

| CAS Number | 86776-50-3 | [2][4][5][6][7][8] |

| IUPAC Name | (4-cyano-3-fluorophenyl) 4-ethylbenzoate | [2][4] |

| Molecular Formula | C₁₆H₁₂FNO₂ | [2][4][8] |

| Molecular Weight | 269.27 g/mol | [2][4][8] |

| Appearance | White to off-white crystalline powder/solid | [2][6] |

| Melting Point | 77.0 - 81.0 °C (typically cited as 78 °C or 79 °C) | [5][6][8] |

| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F | [2] |

| InChI Key | CDXMJQJMSJCJLU-UHFFFAOYSA-N | [2] |

Physicochemical & Mesogenic Properties

The utility of this compound stems from its unique combination of physical and chemical characteristics, most notably its ability to form a liquid crystal phase.

Liquid Crystalline Behavior

As a thermotropic liquid crystal, this molecule arranges itself in states of intermediate order between a crystalline solid and an isotropic liquid.

-

Mesophase Type: The compound is known to exhibit a nematic (N) phase, which is the least ordered of the liquid crystal phases, characterized by long-range orientational order of the molecules but no long-range positional order.[1]

-

Phase Transitions: The transition from the crystalline (Cr) solid to the nematic phase occurs at its melting point. One source reports its mesophase behavior as "Cr 78 (N 8) I", which indicates a melting point (Cr-N transition) at 78°C.[5] The nematic phase persists until the clearing point, where it transitions into an isotropic (I) liquid. The precise clearing temperature is not consistently reported in available literature and must be determined empirically.

The causality behind its mesomorphism lies in its molecular structure. The rigid biphenyl core provides the necessary anisotropy, while the terminal ethyl group adds flexibility. The strong dipole from the cyano and fluoro groups promotes the parallel alignment essential for the nematic phase.[9]

Predicted Spectroscopic Profile

While specific, published spectra for this exact compound are scarce, an experienced chemist can predict the key features based on its functional groups. These predictions are invaluable for confirming the identity and purity of a synthesized sample.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons (multiplets, δ 7.0-8.2 ppm), the quartet of the ethyl methylene group (δ ~2.7 ppm), and the triplet of the ethyl methyl group (δ ~1.3 ppm).

-

FTIR (KBr): Key vibrational bands are predicted to appear at approximately 2230 cm⁻¹ for the C≡N stretch, 1735 cm⁻¹ for the ester C=O stretch, 1250-1200 cm⁻¹ for the C-O stretch, and around 1100 cm⁻¹ for the C-F stretch.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 269.0850, corresponding to the exact mass of the molecule.[8]

Experimental Characterization Workflows

To validate the properties of 4-Cyano-3-fluorophenyl 4-ethylbenzoate, a series of well-established characterization techniques must be employed. The protocols described below are designed to be self-validating systems for trustworthy data generation.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Causality: DSC is the primary method for precisely determining the temperatures and enthalpy changes associated with phase transitions (e.g., melting and clearing).[10][11] This is achieved by measuring the difference in heat flow between the sample and a reference as a function of temperature.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected clearing point (e.g., 120°C).

-

Hold isothermally for 2-3 minutes to ensure complete melting.

-

Cool the sample at the same rate (10°C/min) back to the starting temperature.

-

Perform a second heating and cooling cycle to observe the thermal behavior on a consistent thermal history.

-

-

Data Analysis: Identify endothermic peaks on the heating scan, which correspond to the Cr-N (melting) and N-I (clearing) transitions. The peak onset temperature is typically reported as the transition temperature.

Caption: Workflow for DSC analysis of liquid crystal transitions.

Phase Identification by Polarized Optical Microscopy (POM)

Causality: POM is essential for the visual identification of anisotropic liquid crystal phases.[9][10] Because liquid crystals are birefringent, they produce characteristic textures when viewed between crossed polarizers, allowing for unambiguous phase identification. The nematic phase, for instance, typically exhibits a "schlieren" or "threaded" texture.

Protocol:

-

Sample Preparation: Place a small amount of the crystalline powder on a clean microscope slide.

-

Mounting: Cover the sample with a coverslip and place the assembly on a programmable hot stage.

-

Heating: While viewing through the microscope with crossed polarizers, slowly heat the sample past its melting point.

-

Observation: Observe the formation of birefringent textures upon melting, confirming the transition to a liquid crystal phase. Note the texture type. For a nematic phase, applying slight pressure to the coverslip will cause the textures to flow and change, confirming its fluidity.

-

Clearing Point: Continue heating until the field of view becomes completely dark (extinction). This temperature is the clearing point (N-I transition).

-

Cooling: Slowly cool the sample from the isotropic liquid to observe the formation of mesophases, which can reveal monotropic phases not seen on heating.

Caption: Standard workflow for POM with a hot stage.

Synthesis and Purification Strategy

While the compound is commercially available, understanding its synthesis is crucial for research involving structural analogues.[2][4] A common and reliable method for creating such an ester is the Steglich esterification, which proceeds under mild conditions.

Proposed Retrosynthesis & Synthesis: The ester bond can be disconnected to reveal the two primary precursors: 4-ethylbenzoic acid and 4-cyano-3-fluorophenol . The forward synthesis involves coupling these two fragments.

Protocol (Steglich Esterification):

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-ethylbenzoic acid (1.0 eq.), 4-cyano-3-fluorophenol (1.0 eq.), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, ~0.1 eq.) in an anhydrous solvent like Dichloromethane (DCM).

-

Coupling Agent: Cool the mixture in an ice bath (0°C). Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate.

-

Purification: Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/heptane) to yield the final white, crystalline product.

Caption: Proposed synthesis via Steglich esterification.

Conclusion

4-Cyano-3-fluorophenyl 4-ethylbenzoate stands as a well-defined molecular entity with significant potential in materials science. Its physicochemical profile is dominated by its thermotropic nematic liquid crystal behavior, a direct consequence of its anisotropic and polar molecular structure. The experimental workflows detailed herein—DSC for thermal analysis and POM for phase identification—provide a robust framework for its characterization. Combined with a reliable synthetic route, this guide equips researchers with the necessary knowledge to confidently utilize, modify, and analyze this compound in the pursuit of developing next-generation optical and electronic materials.

References

- Lisa, C., et al. (n.d.). Neural network based predictions for the liquid crystal properties of organic compounds.

-

de la Fuente, M. R., et al. (2020). Learning physical properties of liquid crystals with deep convolutional neural networks. Scientific Reports, 10(1). [Link]

-

Shadkami, F., & Chan, C. L. (2023). Predicting Liquid Crystal Behavior with Artificial Neural Networks. Micromachines, 14(7). [Link]

-

Chemsrc. (2025). 3-Fluoro-4-cyanophenyl-4-ethylbenzoate | CAS#:86776-50-3. Retrieved from Chemsrc. [Link]

-

Ivashchenko, A. V., et al. (2002). Prediction of Material Properties from Chemical Structures. The Clearing Temperature of Nematic Liquid Crystals Derived from Their Chemical Structures by Artificial Neural Networks. Journal of Chemical Information and Computer Sciences, 42(1), 89-97. [Link]

-

McConney, M. E., et al. (2023). Prediction of the Structural Color of Liquid Crystals via Machine Learning. Applied Sciences, 13(22). [Link]

-

Rahman, M. M., et al. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry, 13(12), 43-54. [Link]

- Shaik, N. B., et al. (2018). Characterization techniques for liquid crystal materials and its application in optoelectronics devices.

-

Ignetious, C. (2016). Characterization of Liquid Crystals. Retrieved from Course Hero. [Link]

- Shafi, S., et al. (2016). Characterization of Liquid Crystals: A Literature Review. Reviews in Advanced Sciences and Engineering, 5(1), 58-64.

-

MySkinRecipes. (n.d.). 4-Cyanophenyl 4-ethylbenzoate. Retrieved from MySkinRecipes. [Link]

-

PubChem. (n.d.). Ethyl 4-cyanobenzoate. Retrieved from National Institutes of Health. [Link]

-

Gillard, J. R., & Beaulieu, P. L. (2010). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses, 87, 234-245. [Link]

-

SpectraBase. (n.d.). 4-Cyano-3-fluorophenyl 4-butylbenzoate. Retrieved from Wiley. [Link]

-

Kumar, M. H., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1032–1038. [Link]

Sources

- 1. ijmr.net.in [ijmr.net.in]

- 2. Buy 4-Cyano-3-fluorophenyl 4-ethylbenzoate | 86776-50-3 [smolecule.com]

- 3. 4-Cyanophenyl 4-ethylbenzoate [myskinrecipes.com]

- 4. 4-Cyano-3-fluorophenyl-4-ethylbenzoate | 86776-50-3 [chemicalbook.com]

- 5. SYNTHON Chemicals Shop | 4-Cyano-3-fluorophenyl-4-ethylbenzoate | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 6. 4-エチル安息香酸4-シアノ-3-フルオロフェニル | 4-Cyano-3-fluorophenyl 4-Ethylbenzoate | 86776-50-3 | 東京化成工業株式会社 [tcichemicals.com]

- 7. 4-Cyano-3-fluorophenyl-4-ethylbenzoate CAS#: 86776-50-3 [amp.chemicalbook.com]

- 8. 3-Fluoro-4-cyanophenyl-4-ethylbenzoate | CAS#:86776-50-3 | Chemsrc [chemsrc.com]

- 9. ipme.ru [ipme.ru]

- 10. iosrjournals.org [iosrjournals.org]

- 11. bhu.ac.in [bhu.ac.in]

An In-Depth Technical Guide to the Molecular Structure of 4-Cyano-3-fluorophenyl 4-ethylbenzoate

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of 4-Cyano-3-fluorophenyl 4-ethylbenzoate (CAS No. 86776-50-3), a key compound in the field of liquid crystal technology. We will delve into its structural elucidation through spectroscopic analysis, outline a robust synthetic pathway, and correlate its molecular architecture with its notable physicochemical properties, particularly its nematic liquid crystalline behavior. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, technical understanding of this molecule.

Introduction and Significance

4-Cyano-3-fluorophenyl 4-ethylbenzoate is an organic compound that has garnered significant interest due to its application as a liquid crystal monomer.[1] Its unique molecular design, featuring a rigid core, polar functional groups, and a terminal alkyl chain, imparts the necessary properties for the formation of a nematic mesophase. Understanding the precise relationship between this structure and its function is paramount for the rational design of new liquid crystal mixtures and other advanced organic materials.

The presence of a cyano (-C≡N) group and a fluorine (-F) atom on one of the phenyl rings introduces a strong dipole moment, which is crucial for the intermolecular interactions that drive the self-assembly into an ordered liquid crystalline phase.[2] The 4-ethylbenzoate moiety provides a rod-like shape, another critical factor for mesogenic behavior. This guide will systematically deconstruct the molecule to provide a thorough understanding of its chemical and physical characteristics.

Molecular Structure and Physicochemical Properties

The fundamental identity of 4-Cyano-3-fluorophenyl 4-ethylbenzoate is defined by its molecular structure and resulting physicochemical properties.

Chemical Identity

-

IUPAC Name: (4-cyano-3-fluorophenyl) 4-ethylbenzoate[1]

-

Synonyms: 4-Ethylbenzoic Acid 4-Cyano-3-fluorophenyl Ester[3][4]

-

Molecular Formula: C₁₆H₁₂FNO₂[1]

-

Molecular Weight: 269.27 g/mol [1]

Physicochemical Data Summary

The key quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 77.0 - 81.0 °C (Typical: 79 °C) | [3][6] |

| Crystal-to-Nematic Transition (T_CN) | 78 °C | [5] |

| Nematic-to-Isotropic Transition (T_NI) | 86 °C | [1] |

| Mesophase Behavior | Nematic | [1][5] |

Synthesis and Purification Protocol

While specific proprietary synthesis methods may exist, a standard and chemically sound approach for the laboratory-scale synthesis of 4-Cyano-3-fluorophenyl 4-ethylbenzoate is through the esterification of 4-cyano-3-fluorophenol with 4-ethylbenzoyl chloride. This method is a classic example of a Schotten-Baumann reaction.

Rationale for Synthetic Approach

The choice of an acid chloride-phenol esterification is based on its high efficiency and reactivity. The phenolic hydroxyl group is a moderately good nucleophile, and its reactivity is enhanced under basic conditions which deprotonate it to the more nucleophilic phenoxide. 4-Ethylbenzoyl chloride is an excellent electrophile due to the electron-withdrawing nature of the carbonyl group and the good leaving group ability of the chloride ion. The use of a base like pyridine or triethylamine serves both to catalyze the reaction by activating the phenol and to scavenge the HCl byproduct, driving the reaction to completion.

Detailed Experimental Protocol

Reaction Scheme:

Caption: Synthetic scheme for 4-Cyano-3-fluorophenyl 4-ethylbenzoate.

Materials:

-

4-cyano-3-fluorophenol

-

4-ethylbenzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-cyano-3-fluorophenol (1.0 eq) in anhydrous DCM.

-

Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Electrophile Addition: Dissolve 4-ethylbenzoyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white crystalline solid.[1]

Self-Validating System and Quality Control

The purity of the synthesized compound must be rigorously validated.

-

TLC: To monitor the reaction, use a mobile phase such as 3:1 Hexane:Ethyl Acetate. The product should show a single spot with a distinct Rf value from the starting materials.

-

Melting Point: The measured melting point of the purified product should be sharp and fall within the literature range of 77-81 °C.[3] A broad melting range would indicate the presence of impurities.

-

Spectroscopic Analysis: The structure should be confirmed using NMR, IR, and Mass Spectrometry as detailed in the following section. The obtained spectra must be consistent with the expected structure.

Spectroscopic and Structural Characterization

While a full experimental dataset for this specific molecule is not publicly available, we can predict its spectroscopic features with high confidence based on the known effects of its constituent functional groups and data from analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the two aromatic rings and the ethyl group.

-

4-Ethylbenzoate Moiety:

-

δ ~8.0 ppm (d, 2H): Protons ortho to the carbonyl group, deshielded.

-

δ ~7.3 ppm (d, 2H): Protons meta to the carbonyl group.

-

δ ~2.7 ppm (q, 2H): Methylene (-CH₂-) protons of the ethyl group, split by the adjacent methyl group.

-

δ ~1.3 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene group.

-

-

4-Cyano-3-fluorophenyl Moiety: This ring will exhibit more complex splitting due to both ³J (H-H) and ⁴J (H-F) couplings.

-

δ ~7.5-7.7 ppm (m, 3H): The three protons on this ring will appear as a complex multiplet. The proton ortho to the fluorine and cyano group will be the most downfield, followed by the proton ortho to the ester and fluorine.

-

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR will show signals for each unique carbon atom.

-

Carbonyl Carbon: δ ~164-166 ppm.

-

Aromatic Carbons: Signals between δ ~110-150 ppm. The carbon attached to the fluorine will show a large ¹J (C-F) coupling. The carbon of the cyano group will appear around δ ~115-120 ppm.

-

Ethyl Group Carbons: Methylene (-CH₂-) carbon at δ ~29 ppm and methyl (-CH₃) carbon at δ ~15 ppm.

Predicted FT-IR Spectrum (KBr Pellet)

The infrared spectrum is a powerful tool for identifying key functional groups.

-

~2230 cm⁻¹ (strong, sharp): C≡N (nitrile) stretch. This is a very characteristic absorption.[7]

-

~1740 cm⁻¹ (strong, sharp): C=O (ester) stretch.[7]

-

~1270 cm⁻¹ and ~1100 cm⁻¹ (strong): C-O (ester) stretches.

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretch.

-

~2980-2850 cm⁻¹ (medium): Aliphatic C-H stretch (from the ethyl group).

-

~1600, ~1500 cm⁻¹ (medium): Aromatic C=C ring stretches.

Predicted Mass Spectrum (EI)

Electron ionization mass spectrometry would likely show:

-

Molecular Ion (M⁺): A peak at m/z = 269, corresponding to the molecular weight.

-

Key Fragments:

-

m/z = 149: Cleavage of the ester bond, corresponding to the [CH₃CH₂C₆H₄CO]⁺ ion (4-ethylbenzoyl cation).

-

m/z = 121: Further fragmentation of the 4-ethylbenzoyl cation, corresponding to the [C₆H₄CO]⁺ ion.

-

m/z = 137: Cleavage of the ester bond, corresponding to the [NCC₆H₃FO]⁺ ion (4-cyano-3-fluorophenoxide radical cation).

-

Correlation of Structure with Liquid Crystalline Properties

The exhibition of a nematic liquid crystal phase by 4-Cyano-3-fluorophenyl 4-ethylbenzoate is a direct consequence of its molecular architecture. The key contributing factors are explained below in a logical workflow.

Caption: Relationship between molecular structure and nematic phase formation.

-

Anisotropic Molecular Shape: The molecule is long and relatively narrow, a shape often described as calamitic or rod-like. This anisotropy is a prerequisite for the formation of liquid crystal phases, as it allows for ordered arrangements in one or two dimensions while maintaining fluidity in others.[2]

-

Rigid Core: The two phenyl rings linked by the ester group form a rigid core that helps maintain the rod-like shape.

-

Strong Terminal Dipole: The cyano group at one end of the molecule has a large dipole moment. This, combined with the electronegative fluorine atom, leads to strong, permanent dipole-dipole interactions between molecules. These forces encourage an antiparallel, head-to-tail alignment that promotes long-range orientational order.[2]

-

Flexible Tail: The ethyl group at the other end acts as a flexible tail. This flexibility disrupts perfect crystal packing, lowering the melting point and allowing for a liquid crystalline phase to exist before the transition to a fully isotropic liquid.[2]

The balance between the strong ordering effect of the polar core and the disordering effect of the flexible tail is what defines the temperature range of the nematic phase (78 °C to 86 °C).[1][5] Within this range, the molecules have enough thermal energy to overcome the forces that would hold them in a fixed crystal lattice, but not enough to overcome the dipole-dipole interactions that maintain their average parallel alignment.

Conclusion

4-Cyano-3-fluorophenyl 4-ethylbenzoate is a well-designed molecule whose macroscopic properties are a direct and predictable result of its specific molecular structure. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be unequivocally confirmed by a combination of spectroscopic methods. The interplay between its rigid, polar core and flexible, nonpolar tail provides the delicate balance of intermolecular forces necessary for the formation of its nematic liquid crystal phase. This deep understanding of its structure-property relationships is invaluable for the continued development of advanced materials for displays and other optoelectronic applications.

References

-

Chemsrc. (n.d.). 3-Fluoro-4-cyanophenyl-4-ethylbenzoate. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

PubChem. (n.d.). Ethyl 4-cyanobenzoate. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate (6). Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dakenchem.com [dakenchem.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Electric-field-induced reorientation of liquid crystalline p-cyanophenyl-p-n-alkylbenzoates: a time-resolved study by fourier transform infrared transmission and attenuated total reflection spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-Cyano-3-fluorophenyl 4-ethylbenzoate

Introduction

4-Cyano-3-fluorophenyl 4-ethylbenzoate is a liquid crystal monomer with the chemical formula C₁₆H₁₂FNO₂ and a molecular weight of 269.27 g/mol .[1][2] Its molecular structure, featuring a rigid core composed of two phenyl rings linked by an ester group and polar substituents (a cyano and a fluoro group), is characteristic of calamitic liquid crystals.[3] The presence and relative positions of the cyano and fluoro substituents are expected to significantly influence the molecule's dipole moment, and consequently its mesogenic properties. A thorough spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the structure-property relationships that govern its liquid crystalline behavior.

Molecular Structure and Spectroscopic Overview

The molecular structure of 4-Cyano-3-fluorophenyl 4-ethylbenzoate is presented below. The numbering scheme provided will be used for the assignment of spectroscopic signals.

Figure 2: Predicted major fragmentation pathway for 4-Cyano-3-fluorophenyl 4-ethylbenzoate in EI-MS.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for 4-Cyano-3-fluorophenyl 4-ethylbenzoate. The predicted NMR, IR, and MS spectra are based on established principles and data from analogous compounds. The outlined experimental protocols offer a robust framework for the empirical characterization of this and similar liquid crystal monomers. A thorough spectroscopic analysis, as detailed in this guide, is an indispensable step in the research and development of new materials, ensuring structural integrity and providing the foundation for understanding their unique physical and chemical properties.

References

- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- ResearchGate. (n.d.). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates.

- Wikipedia. (2023, October 28). Fluorine-19 nuclear magnetic resonance spectroscopy.

- PubChem. (n.d.). 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate.

- University of Ottawa. (n.d.). 19Flourine NMR.

- National High Magnetic Field Laboratory. (2022, December 28). Fluorine NMR.

- University of Wisconsin-Madison. (n.d.). Fluorine NMR.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.

- ChemicalBook. (2023). 4-Cyano-3-fluorophenyl-4-ethylbenzoate.

- ChemicalBook. (n.d.). Phenyl benzoate(93-99-2) 1H NMR spectrum.

- Google Patents. (n.d.). EP0407438B1 - Laterally fluorinated 4-cyanophenyl and 4'-cyanobiphenyl benzoates.

- Biological Magnetic Resonance Bank. (n.d.). bmse010254 Phenyl Benzoate at BMRB.

- PubMed Central. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters.

- PubChemLite. (n.d.). 4-cyano-2-fluorophenyl 4-ethylbenzoate (C16H12FNO2).

- SYNTHON Chemicals Shop. (n.d.). 4-Cyano-3-fluorophenyl-4-ethylbenzoate.

- SpectraBase. (n.d.). 4-Cyano-3-fluorophenyl 4-butylbenzoate.

- MDPI. (2024, April 11). Analysing the Photo-Physical Properties of Liquid Crystals.

- Justia Patents. (2000, December 13). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

- Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.

- Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

- R Discovery. (n.d.). Cyanobiphenyl Liquid Crystals Research Articles.

- Journal of Analytical Atomic Spectrometry. (n.d.). Stable carbon isotope analysis of fluorinated organic compounds using infrared spectrometer coupled to gas chromatography.

- YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.

- Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.

-

Google Patents. (n.d.). US7419991B2 - 3-[5-(2-fluoro-phenyl)-o[4][5][6]xadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Retrieved from

- Google Patents. (n.d.). EP3174875A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.

- ResearchGate. (2015, September 28). Cyanobiphenyl liquid crystal composites with gold nanoparticles.

- PubMed Central. (n.d.). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units.

- MDPI. (n.d.). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals.

Sources

- 1. 4-Cyano-3-fluorophenyl-4-ethylbenzoate | 86776-50-3 [chemicalbook.com]

- 2. SYNTHON Chemicals Shop | 4-Cyano-3-fluorophenyl-4-ethylbenzoate | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 3. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate | C22H22FNO2 | CID 13643746 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Liquid Crystalline Behavior of 4-Cyano-3-fluorophenyl 4-ethylbenzoate

This guide provides a comprehensive technical overview of the synthesis, characterization, and liquid crystalline properties of 4-Cyano-3-fluorophenyl 4-ethylbenzoate (CAS No. 86776-50-3). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structure-property relationships and potential applications of fluorinated liquid crystals.

Introduction: The Significance of Fluorinated Cyanophenyl Benzoates

Liquid crystals are a fascinating state of matter, exhibiting properties intermediate between those of conventional liquids and crystalline solids. Their unique ability to self-assemble into ordered structures that can be manipulated by external stimuli, such as electric fields, has led to their widespread use in display technologies and other electro-optic devices.

The molecule at the focus of this guide, 4-Cyano-3-fluorophenyl 4-ethylbenzoate, belongs to the class of calamitic (rod-shaped) liquid crystals. Its molecular architecture, characterized by a rigid core composed of two phenyl rings linked by an ester group, and terminal polar cyano and fluoro substituents, is deliberately designed to induce and stabilize liquid crystalline phases.[1] The lateral fluorine substitution is a key feature, as it significantly influences the molecule's dipole moment, dielectric anisotropy, and viscosity, thereby fine-tuning its electro-optical performance.[1] The terminal cyano group contributes to a strong positive dielectric anisotropy, a crucial property for the operation of many liquid crystal displays.[1]

This guide will delve into the synthesis of this specific mesogen, detail the experimental techniques used to characterize its liquid crystalline behavior, and present its known physical properties. By providing a thorough understanding of this compound, we aim to facilitate further research and development in the field of advanced materials.

Synthesis of 4-Cyano-3-fluorophenyl 4-ethylbenzoate

The synthesis of 4-Cyano-3-fluorophenyl 4-ethylbenzoate is a multi-step process that involves the preparation of two key precursors: 4-cyano-3-fluorophenol and 4-ethylbenzoyl chloride, followed by their esterification.

Synthesis of Precursor 1: 4-cyano-3-fluorophenol

A plausible synthetic route to 4-cyano-3-fluorophenol involves the reaction of 4,4-difluorocyclohexadienone with potassium cyanide.[2] This reaction proceeds via a nucleophilic attack of the cyanide ion, leading to the formation of the desired product.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 4,4-difluorocyclohexadienone and potassium cyanide in dimethylformamide at room temperature.

-

Stir the mixture for a designated period, monitoring the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up to isolate the crude product.

-

Purify the crude 3-cyano-4-fluorophenol by recrystallization or column chromatography to obtain a high-purity product.

An alternative and widely used method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction .[3][4] This would involve the diazotization of an appropriate aminofluorophenol precursor, followed by reaction with a cyanide salt, typically in the presence of a copper catalyst.

Synthesis of Precursor 2: 4-ethylbenzoyl chloride

The second precursor, 4-ethylbenzoyl chloride, can be readily synthesized from 4-ethylbenzoic acid by reaction with thionyl chloride.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylbenzoic acid to an excess of thionyl chloride.

-

Heat the reaction mixture to reflux and maintain for several hours to ensure complete conversion.

-

After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Distill the remaining residue to obtain pure 4-ethylbenzoyl chloride.

Final Step: Esterification

The final step in the synthesis is the esterification of 4-cyano-3-fluorophenol with 4-ethylbenzoyl chloride. A mild and efficient method for this transformation is the Steglich esterification , which utilizes a carbodiimide coupling agent and a catalyst.

Experimental Protocol:

-

Dissolve 4-cyano-3-fluorophenol and 4-ethylbenzoic acid (if starting from the acid) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

To the stirred solution, add a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), portion-wise at room temperature.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Filter off the urea byproduct and wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 4-Cyano-3-fluorophenyl 4-ethylbenzoate.

Synthesis Workflow Diagram:

Caption: Synthetic pathway for 4-Cyano-3-fluorophenyl 4-ethylbenzoate.

Physicochemical and Liquid Crystalline Properties

The liquid crystalline behavior of 4-Cyano-3-fluorophenyl 4-ethylbenzoate is dictated by its molecular structure and the intermolecular forces that arise from it.

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₂FNO₂ | [1] |

| CAS Number | 86776-50-3 | [1] |

| Liquid Crystalline Phase | Nematic | [1] |

| Crystal to Nematic Transition (T_CN) | 78 °C | [1] |

| Nematic to Isotropic Transition (T_NI) | 86 °C | [1] |

| Nematic Range (ΔT) | 8 °C | [1] |

The presence of a nematic phase over a narrow temperature range of 8°C is a key characteristic of this compound.[1] This behavior is a direct consequence of the balance between the rigid molecular core that promotes long-range orientational order and the flexible ethyl tail that introduces a degree of disorder. The lateral fluorine atom enhances the molecular dipole moment, which in turn strengthens the intermolecular interactions that stabilize the nematic phase.[1]

Experimental Characterization of Liquid Crystalline Behavior

A thorough understanding of the liquid crystalline properties of 4-Cyano-3-fluorophenyl 4-ethylbenzoate requires a combination of analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the temperatures and enthalpies of phase transitions.

Experimental Protocol:

-

Accurately weigh a small sample (typically 1-5 mg) of 4-Cyano-3-fluorophenyl 4-ethylbenzoate into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its isotropic clearing point.

-

Cool the sample at the same rate to a temperature below its crystallization point.

-

Perform a second heating scan at the same rate. The second heating scan is typically used for data analysis to ensure a consistent thermal history.

-

Analyze the resulting thermogram to identify the peak temperatures corresponding to the crystal-to-nematic and nematic-to-isotropic transitions.

-

Integrate the area under the peaks to determine the enthalpy of transition (ΔH) for each phase change.

Data Analysis Workflow:

Caption: Workflow for analyzing DSC data of a liquid crystal.

Polarized Optical Microscopy (POM)

POM is an essential tool for the visual identification of liquid crystal phases and the characterization of their textures.

Experimental Protocol:

-

Place a small amount of 4-Cyano-3-fluorophenyl 4-ethylbenzoate on a clean glass microscope slide.

-

Cover the sample with a coverslip.

-

Heat the slide on a hot stage to melt the sample into its isotropic liquid phase.

-

Slowly cool the sample while observing it through a polarizing microscope with crossed polarizers.

-

As the sample cools, the nematic phase will appear, characterized by its unique textures, such as schlieren or marbled patterns.[1]

-

Record the temperatures at which the phase transitions occur, as indicated by changes in the observed texture.

-

Capture images of the characteristic textures for documentation and analysis.

Electro-Optical Characterization

For applications in display technology, it is crucial to understand the electro-optical properties of the liquid crystal.

Experimental Protocol:

-

Fabricate a liquid crystal cell consisting of two parallel glass plates with transparent conductive coatings (e.g., indium tin oxide, ITO). The inner surfaces of the glass plates are typically coated with an alignment layer to promote a specific orientation of the liquid crystal molecules.

-

Fill the cell with 4-Cyano-3-fluorophenyl 4-ethylbenzoate in its isotropic phase via capillary action.

-

Cool the cell slowly to the nematic phase.

-

Place the cell in an experimental setup that allows for the application of an electric field across the cell and the measurement of the transmitted light intensity.

-

Dielectric Anisotropy (Δε): Measure the capacitance of the cell with the liquid crystal aligned parallel (C_parallel) and perpendicular (C_perpendicular) to the applied electric field. The dielectric anisotropy is then calculated from these values. A positive Δε is expected for this compound due to the strong dipole moment of the cyano group.[1]

-

Threshold Voltage (Vth): Apply a gradually increasing voltage across the cell and monitor the transmitted light intensity. The threshold voltage is the voltage at which a noticeable change in the optical state of the cell occurs (Fréedericksz transition).

-

Switching Times: Apply a square-wave voltage to the cell and measure the rise time (the time taken for the cell to switch from the "off" to the "on" state) and the decay time (the time taken to relax back to the "off" state after the voltage is removed) using a photodetector and an oscilloscope.

Electro-Optical Characterization Workflow:

Caption: Workflow for the electro-optical characterization of a nematic liquid crystal.

Structure-Property Relationships and Future Outlook

The liquid crystalline behavior of 4-Cyano-3-fluorophenyl 4-ethylbenzoate is a direct result of its carefully designed molecular structure. The interplay between the rigid aromatic core, the flexible alkyl chain, and the polar substituents gives rise to its nematic mesophase. The lateral fluorine atom, in particular, plays a crucial role in modulating the physical properties of the material, a common strategy in the design of advanced liquid crystals.

While the fundamental phase behavior of this compound is known, a detailed investigation of its electro-optical properties would be highly valuable. Such data would enable a more complete understanding of its potential for use in next-generation display technologies, optical switching devices, and other advanced applications. Further research could also explore the effects of varying the length of the alkyl chain or the position of the fluorine substituent to create a library of related compounds with a range of tunable properties.

References

-

Calculating the dielectric anisotropy of nematic liquid crystals: a reinvestigation of the Maier–Meier theory. (n.d.). INIS-IAEA. Retrieved from [Link]

-

Preparation of 4-fluorophenols. (1986, July 30). European Patent Office - EP 0188848 A1. Retrieved from [Link]

-

Molecular Dynamics of 4-Cyano-3-Fluorophenyl 4-Butylbenzoate as Studied by Dielectric Relaxation Spectroscopy. (n.d.). Retrieved from [Link]

-

Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. (n.d.). Chin. Phys. B. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. (n.d.). IRIS-AperTO. Retrieved from [Link]

-

ORGANIC CHEMISTRY. (n.d.). RSC Publishing. Retrieved from [Link]

- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (n.d.). Google Patents - US6613930B2.

-

Studies of 4-cyano-3-fluorophenyl 4-butylbenzoate dynamics in the porous matrix. (2015, February 3). Retrieved from [Link]

-

4-Cyano-3-fluorophenyl 4-butoxybenzoate Properties vs Temperature. (n.d.). Chemcasts. Retrieved from [Link]

- Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. (n.d.). Google Patents - CN113816874B.

-

4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate. (n.d.). PubChem. Retrieved from [Link]

-

4-CYANO-3-FLUOROPHENYL 4-(TRANS-4-ETHYLCYCLOHEXYL)-BENZOATE. (n.d.). PDLC. Retrieved from [Link]

-

4-Cyanophenol. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. (n.d.). MDPI. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Phase Transitions of 4-Cyano-3-fluorophenyl 4-ethylbenzoate

A Methodological Approach in the Absence of Comprehensive Peer-Reviewed Data

Abstract

This technical guide addresses the phase transitions of the liquid crystalline material, 4-Cyano-3-fluorophenyl 4-ethylbenzoate. A comprehensive search of peer-reviewed literature did not yield detailed experimental data, such as differential scanning calorimetry thermograms or thermodynamic parameters, for this specific compound. However, valuable information regarding the phase behavior of its homologous series, particularly the butyl and pentyl derivatives, is available. This guide, therefore, adopts a methodological focus. It presents the currently available, non-peer-reviewed phase transition temperatures for 4-Cyano-3-fluorophenyl 4-ethylbenzoate and provides a detailed framework of the experimental techniques and analytical logic required for a thorough characterization of its mesomorphic properties. This is achieved by leveraging the detailed studies on its longer-chain analogues as a scientific and procedural blueprint. The intended audience—researchers, scientists, and drug development professionals—will find this guide a robust starting point for their own experimental investigations into this and related compounds.

Introduction: The Significance of Phase Transitions in Phenyl Benzoate Liquid Crystals

The family of 4-cyano-3-fluorophenyl 4-alkylbenzoates represents a class of liquid crystals with significant scientific and technological interest. The molecular structure, characterized by a rigid core composed of two phenyl rings linked by an ester group, and a polar cyano group, imparts the calamitic (rod-like) shape necessary for the formation of mesophases. The terminal alkyl chain length and the lateral fluorine substitution are critical determinants of the thermal stability and the specific type of liquid crystalline phases observed.

Understanding the phase transitions—the temperatures at which the material changes from a crystalline solid to a liquid crystal and then to an isotropic liquid—is paramount. These transitions define the operational temperature range for any potential application, such as in display technologies or as tunable solvents in spectroscopy and organic synthesis. Furthermore, the thermodynamic parameters associated with these transitions, such as enthalpy (ΔH) and entropy (ΔS), provide fundamental insights into the molecular ordering and intermolecular forces that govern the self-assembly of these materials.

While detailed data for the ethyl derivative is sparse, a commercial supplier indicates the following phase behavior for 4-Cyano-3-fluorophenyl 4-ethylbenzoate:

-

Crystal to Nematic (Cr-N) Transition: 78°C

-

Nematic to Isotropic (N-I) Transition: 86°C

It is crucial to note that these values lack the validation of a peer-reviewed study and the associated thermodynamic data. The remainder of this guide will detail the established methodologies for rigorously determining and understanding these transitions, using published data from its homologues for illustrative purposes.

Core Experimental Methodologies for Phase Transition Analysis

The characterization of liquid crystal phase transitions is primarily accomplished through a combination of thermal analysis and optical microscopy. The following sections detail the standard protocols for these techniques, drawing on the established procedures for similar 4-cyano-3-fluorophenyl 4-alkylbenzoates.

Differential Scanning Calorimetry (DSC): Quantifying Thermal Transitions

DSC is the cornerstone technique for identifying phase transitions and quantifying their associated energy changes. It operates by measuring the difference in heat flow between a sample and a reference as a function of temperature.

2.1.1. Experimental Protocol: A Self-Validating System

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the 4-Cyano-3-fluorophenyl 4-ethylbenzoate sample into an aluminum DSC pan. The use of a microbalance is critical for precise enthalpy calculations.

-

Hermetically seal the pan to prevent any sublimation or decomposition of the sample during heating.

-

Prepare an identical empty, sealed pan to serve as the reference. This ensures that the heat capacity of the pans is cancelled out.

-

-

Instrument Setup and Calibration:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., dry nitrogen) at a constant flow rate (typically 20-50 mL/min) to create a stable and non-reactive atmosphere.

-

Perform a temperature and enthalpy calibration using certified standards (e.g., indium and zinc) to ensure the accuracy of the measured transition temperatures and enthalpies.

-

-

Thermal Cycling Protocol:

-

First Heating Scan: Heat the sample at a controlled rate, typically 10°C/min, from ambient temperature to a temperature well above the expected isotropic clearing point (e.g., 120°C). This scan reveals the transitions from the initial crystalline state and removes the sample's prior thermal history.

-

First Cooling Scan: Cool the sample at the same rate (10°C/min) back to the starting temperature. This scan reveals the temperatures of phase formation upon cooling, which may differ from the heating scan due to supercooling effects.

-

Second Heating Scan: Heat the sample again at 10°C/min. This scan is often the most reproducible and is typically used for reporting the final transition temperatures and enthalpies, as the sample now has a consistent thermal history.

-

2.1.2. Data Interpretation: Causality in the Thermogram

The output of a DSC experiment is a thermogram, a plot of heat flow versus temperature.

-

Endothermic Peaks: On heating, phase transitions from a more ordered state to a less ordered state (e.g., crystal to nematic, nematic to isotropic) require an input of energy and thus appear as endothermic peaks.

-

Exothermic Peaks: On cooling, transitions from a less ordered to a more ordered state (e.g., isotropic to nematic, nematic to crystal) release energy and appear as exothermic peaks.

-

Transition Temperature (T): The onset temperature of the peak is typically reported for melting transitions, while the peak maximum is often used for liquid crystal-liquid crystal and liquid crystal-isotropic transitions.

-

Enthalpy of Transition (ΔH): The area under the transition peak is directly proportional to the enthalpy change of the transition. This value is calculated by the instrument's software and is a measure of the energy required to break the intermolecular interactions during the phase change.

For the homologous 4-cyano-3-fluorophenyl 4-butylbenzoate, studies have revealed a complex polymorphic behavior with multiple crystalline forms and metastable phases, underscoring the importance of controlled heating and cooling cycles in DSC analysis.[1]

Polarized Optical Microscopy (POM): Visualizing Mesophases

POM is an indispensable tool for the definitive identification of liquid crystal phases. Each type of mesophase exhibits a characteristic optical texture when viewed between crossed polarizers.

2.2.1. Experimental Protocol

-

Sample Preparation:

-

Place a small amount of the sample on a clean glass microscope slide.

-

Cover the sample with a glass coverslip.

-

Heat the slide on a calibrated hot stage to the isotropic liquid phase to ensure the sample flows and forms a thin, uniform film.

-

-

Observation during Controlled Cooling:

-

Position the slide on the hot stage of the polarizing microscope.

-

Slowly cool the sample from the isotropic liquid phase at a controlled rate (e.g., 1-5°C/min).

-

Observe the sample through the crossed polarizers as it cools. The appearance of birefringence (light transmission) marks the transition from the dark isotropic phase to a liquid crystalline phase.

-

2.2.2. Texture Identification

-

Nematic Phase (N): The nematic phase of calamitic liquid crystals like the 4-cyano-3-fluorophenyl benzoates is typically identified by a "Schlieren" or "marbled" texture. The Schlieren texture is characterized by the presence of dark brushes or "threads" that correspond to topological defects (disclinations) in the director field.

-

Crystalline Phase (Cr): Upon further cooling, the liquid crystal will crystallize. This is often observed as the growth of crystalline domains with sharp edges, which may or may not be birefringent depending on the crystal structure.

For the related 4-cyano-3-fluorophenyl 4-pentylbenzoate, POM has been used in conjunction with DSC and X-ray diffraction to identify a nematic phase and multiple crystalline forms.[1]

Data Summary and Visualization

The following table summarizes the expected phase transition data for 4-Cyano-3-fluorophenyl 4-ethylbenzoate based on available information. It is important to reiterate that the thermodynamic data is currently unavailable from peer-reviewed sources.

| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) (J/mol·K) |

| Crystal to Nematic (Cr-N) | 78 | Not Available | Not Available |

| Nematic to Isotropic (N-I) | 86 | Not Available | Not Available |

Visualizing the Experimental Workflow and Phase Transitions

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental characterization and the sequence of phase transitions.

Caption: Experimental workflow for characterizing liquid crystal phase transitions.

Caption: Phase transition sequence for 4-Cyano-3-fluorophenyl 4-ethylbenzoate.

Advanced Characterization and Future Work

For a more comprehensive understanding, particularly if polymorphism is suspected, additional techniques are warranted.

-

X-ray Diffraction (XRD): Temperature-controlled XRD on powder or aligned samples can provide definitive information about the molecular packing in both the crystalline and mesophases. For instance, in the nematic phase, a diffuse halo at wide angles would confirm the liquid-like short-range order, while in the crystalline phase, sharp Bragg peaks would be observed.

-

Dielectric Spectroscopy: This technique can probe the molecular dynamics, such as the reorientation of the molecules around their short and long axes, providing further insight into the nature of the different phases.[1]

Future work should focus on obtaining high-purity 4-Cyano-3-fluorophenyl 4-ethylbenzoate and performing the detailed DSC and POM studies outlined in this guide. A comparative study with its longer- and shorter-chain homologues would provide valuable structure-property relationship insights, particularly regarding the influence of the alkyl chain length on the stability of the nematic phase.

Conclusion

While a complete, peer-reviewed dataset for the phase transitions of 4-Cyano-3-fluorophenyl 4-ethylbenzoate remains to be published, a robust framework for its characterization exists. By employing the detailed protocols for Differential Scanning Calorimetry and Polarized Optical Microscopy, researchers can accurately determine the transition temperatures, quantify the associated thermodynamic parameters, and definitively identify the mesophases. The extensive studies on its homologues provide an excellent roadmap for such investigations. This guide serves as a comprehensive starting point for researchers to confidently undertake the experimental work necessary to fully elucidate the rich and complex phase behavior of this and related liquid crystalline materials.

References

-

Massalska-Arodź, M., et al. (2012). Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. Journal of Chemical & Engineering Data, 57(3), 895-901. Available from: [Link]

Sources

Thermal properties of fluorinated liquid crystals

An In-Depth Technical Guide to the Thermal Properties of Fluorinated Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Fluorine in Liquid Crystal Thermal Behavior

The strategic incorporation of fluorine into liquid crystal (LC) molecules has been a transformative development in materials science, particularly for advanced display technologies.[1] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for the precise tuning of the thermal and electronic characteristics of LCs.[2][3][4] This guide provides a comprehensive exploration of the thermal properties of fluorinated liquid crystals, offering both foundational knowledge and practical, field-proven experimental insights for researchers and professionals. We will delve into the causal relationships between molecular structure and mesophase behavior, and detail the essential analytical techniques for their characterization.

The Influence of Fluorination on Mesophase Stability and Transitions

The introduction of fluorine atoms into a liquid crystal's molecular structure significantly alters its thermal properties. The position and number of fluorine substituents on the mesogenic core or terminal chains directly impact intermolecular interactions, leading to changes in phase transition temperatures, the stability of mesophases, and the emergence of novel phases.[5][6][7]

Impact on Clearing Point (Nematic-to-Isotropic Transition)

The clearing point (T_NI_), the temperature at which the liquid crystal transitions from the ordered nematic phase to the disordered isotropic liquid phase, is a critical parameter. Lateral fluorination of the aromatic core often leads to a decrease in the clearing point.[5] This is attributed to a combination of steric effects that disrupt molecular packing and changes in the molecule's overall shape and polarity. However, in some cases, terminal fluorination can enhance mesophase stability through favorable dipole-dipole interactions.

Modulation of Smectic and Nematic Phase Stability

Fluorination is a powerful tool for modulating the stability of different mesophases.[3][4] For instance, lateral fluoro-substituents in terphenyl systems have been shown to enhance the stability of tilted smectic phases.[8] The strong dipole moment of the C-F bond can induce or suppress specific molecular arrangements, leading to the formation or destabilization of nematic, smectic A, and smectic C phases.[7][9] The precise effect is highly dependent on the substitution pattern. For example, increasing the number of fluorine atoms on one of the phenyl rings in a terphenyl system can suppress smectic phases altogether.[7]

Induction of Novel Ferroelectric and Antiferroelectric Phases

A key advantage of fluorination is its ability to induce polar order, leading to the formation of ferroelectric and antiferroelectric liquid crystal phases.[7][8] The strategic placement of fluorine atoms can create a strong molecular dipole moment perpendicular to the long molecular axis, which is a prerequisite for these phases. The stability and transition temperatures of these polar phases are highly sensitive to the number and position of the fluorine substituents.[7]

Core Experimental Techniques for Thermal Analysis